molecular formula C19H19NO4 B2611563 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-12-3

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2611563
CAS No.: 869077-12-3
M. Wt: 325.364
InChI Key: RMYCYUMPGQBDNX-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction.

    Attachment of the Dimethylamino Group: This can be achieved through a substitution reaction using dimethylamine.

    Formation of the Methoxybenzylidene Moiety: This involves the condensation of the benzofuran derivative with 3-methoxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxybenzylidene moiety can be reduced to form a methoxybenzyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxybenzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one: The parent compound.

    (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one: A similar compound with a different position of the methoxy group.

    (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-15-16(21)8-7-14-18(22)17(24-19(14)15)10-12-5-4-6-13(9-12)23-3/h4-10,21H,11H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYCYUMPGQBDNX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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